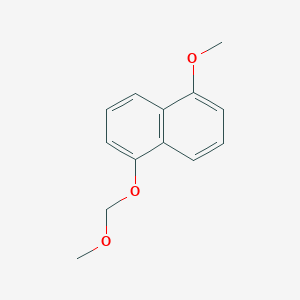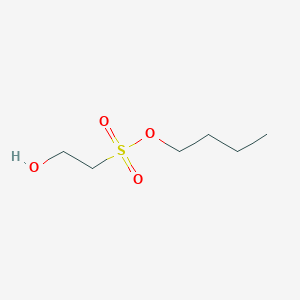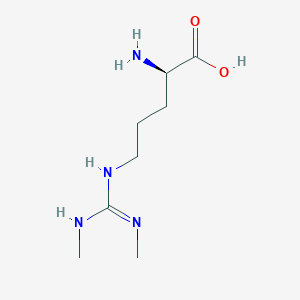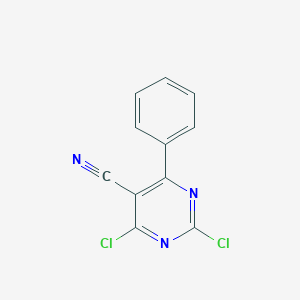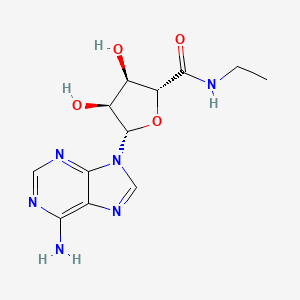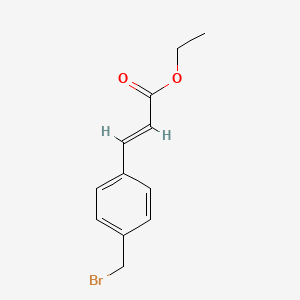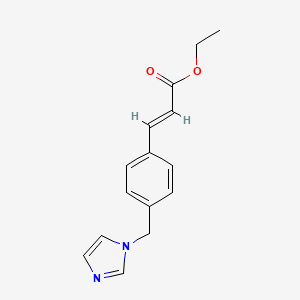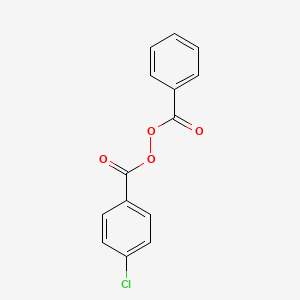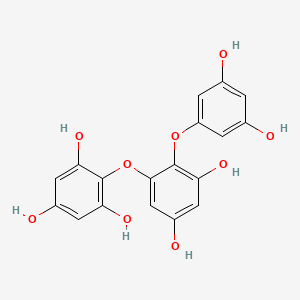![molecular formula C22H22N2O4 B3331162 2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid CAS No. 788152-32-9](/img/structure/B3331162.png)
2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid
Vue d'ensemble
Description
2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazine ring substituted with phenyl groups, linked to a butoxyacetic acid moiety through an ether linkage. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid typically involves multiple steps, starting from the preparation of the pyrazine ring. The pyrazine ring is synthesized through the condensation of appropriate aromatic aldehydes with hydrazine, followed by cyclization. The phenyl groups are introduced via Friedel-Crafts alkylation. The resulting diphenylpyrazine is then reacted with 4-bromobutanol to form the ether linkage. Finally, the butoxy group is converted to butoxyacetic acid through esterification and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields dihydropyrazine derivatives.
Substitution: Results in various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of vascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid involves its interaction with specific molecular targets. It acts as an agonist for the prostacyclin receptor (IP receptor), leading to vasodilation and increased blood flow. The compound’s active form, MRE-269, selectively binds to the IP receptor, triggering a cascade of intracellular events that result in the relaxation of vascular smooth muscle cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selexipag: Another prostacyclin receptor agonist with a similar mechanism of action.
Beraprost: A prostacyclin analog used for similar therapeutic purposes.
Iloprost: Another prostacyclin analog with high affinity for the IP receptor.
Uniqueness
2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid is unique due to its specific structural features, which confer high selectivity and potency for the IP receptor. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .
Propriétés
IUPAC Name |
2-[4-(5,6-diphenylpyrazin-2-yl)oxybutoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-20(26)16-27-13-7-8-14-28-19-15-23-21(17-9-3-1-4-10-17)22(24-19)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRQUGUQPEUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)OCCCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


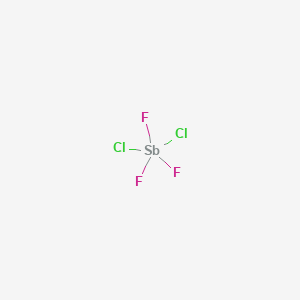

![4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID](/img/structure/B3331095.png)
